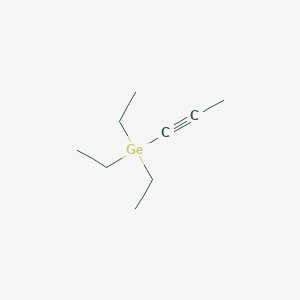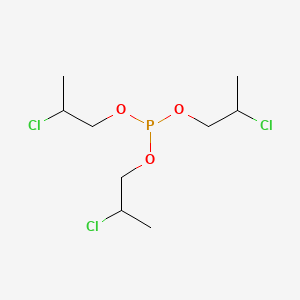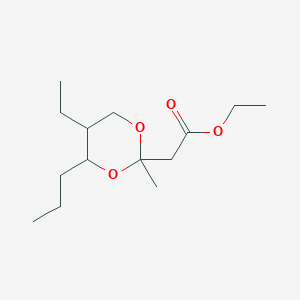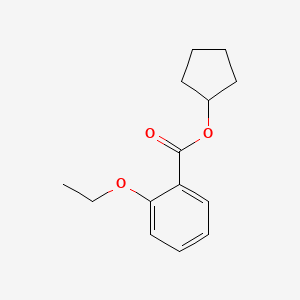
Cyclopentyl 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentyl group attached to the 2-position of an ethoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentyl 2-ethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 2-ethoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it scalable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 2-ethoxybenzoic acid
Reduction: Cyclopentyl 2-ethoxybenzyl alcohol
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cyclopentyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases and their role in metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of cyclopentyl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, esterases can hydrolyze the ester bond, leading to the release of cyclopentanol and 2-ethoxybenzoic acid. These products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl 2-ethoxybenzoate can be compared with other similar esters, such as:
- Cyclopentyl acetate
- Cyclopentyl propionate
- Cyclopentyl butyrate
Uniqueness: this compound is unique due to the presence of the ethoxybenzoate moiety, which imparts distinct chemical and physical properties compared to other cyclopentyl esters
By understanding the properties, preparation methods, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
5421-16-9 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
cyclopentyl 2-ethoxybenzoate |
InChI |
InChI=1S/C14H18O3/c1-2-16-13-10-6-5-9-12(13)14(15)17-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
QROYNPQCAIRPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)OC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


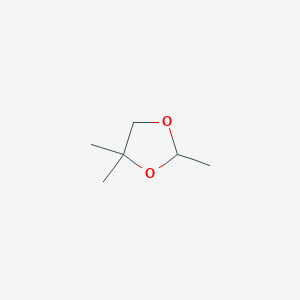
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)


